molecular formula C10H14BrNO2 B8363420 4-Bromo-2-(2,2-dimethoxyethyl)aniline

4-Bromo-2-(2,2-dimethoxyethyl)aniline

Cat. No.: B8363420
M. Wt: 260.13 g/mol
InChI Key: HPAAPEPLONRECO-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-dimethoxyethyl)aniline is an aromatic amine derivative featuring a bromine substituent at the para position and a 2,2-dimethoxyethyl group at the ortho position of the aniline ring. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry (e.g., as ligands for metal complexes) .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-2-(2,2-dimethoxyethyl)aniline

InChI

InChI=1S/C10H14BrNO2/c1-13-10(14-2)6-7-5-8(11)3-4-9(7)12/h3-5,10H,6,12H2,1-2H3

InChI Key

HPAAPEPLONRECO-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(C=CC(=C1)Br)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromo-2-(2,2-dimethoxyethyl)aniline with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference ID
This compound C₁₀H₁₄BrNO₂ 272.13 (calc.) -Br (para), -CH₂CH(OCH₃)₂ (ortho) High polarity; potential ligand for metal complexes Inferred
4-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 -Br (para), -CF₃ (ortho) Electron-withdrawing CF₃ group; agrochemical intermediate
2-Bromo-4-methylaniline C₇H₈BrN 186.05 -Br (ortho), -CH₃ (para) Pharmaceutical precursor (e.g., antitumor agents)
4-Bromo-2-(pyridine-2-carboximidoyl)aniline C₁₂H₁₀BrN₃ 276.13 -Br (para), -C(=NH)Py (ortho) Chelating agent; coordination chemistry
5-Bromo-2-(2-(dimethylamino)ethoxy)aniline C₁₀H₁₅BrN₂O 259.14 -Br (meta), -OCH₂CH₂N(CH₃)₂ (ortho) Enhanced solubility; CNS drug intermediates
2-Bromo-4,6-dimethylaniline C₈H₁₀BrN 200.08 -Br (ortho), -CH₃ (para, meta) Electron-donating methyl groups; dye synthesis

Physicochemical Properties

  • Boiling Points : 4-Bromo-2-(trifluoromethyl)aniline has a documented boiling point, though exact values are unspecified in the evidence . Methyl and methoxy substituents generally lower volatility compared to halogens.
  • Solubility : Polar groups (e.g., dimethoxyethyl) improve aqueous solubility, whereas lipophilic groups like -CF₃ favor organic phases .
  • Crystallinity : Bromine and nitro groups enhance crystallinity, as seen in analogs like 5-Bromo-4-iodo-2-methylaniline, which forms stable crystals with weak hydrogen bonds .

Research Findings and Trends

  • Regioselectivity : Ortho-brominated anilines exhibit higher reactivity in Ullmann and Buchwald-Hartwig couplings compared to para-substituted analogs .
  • Biological Activity: Dimethylaminoethoxy-substituted bromoanilines show promise in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

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